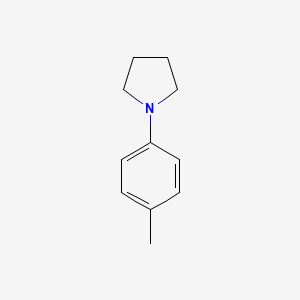

1-(4-methylphenyl)pyrrolidine

Description

Contextual Significance of Pyrrolidine (B122466) Frameworks in Organic Chemistry and Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and natural alkaloids. tandfonline.com Its unique three-dimensional structure and the presence of a secondary amine provide a versatile platform for chemical modification, making it a valuable building block in organic synthesis. tandfonline.comresearchgate.net The development of synthetic methodologies for creating and functionalizing pyrrolidine derivatives is an active area of research, with techniques such as multicomponent reactions, cycloaddition reactions, and various catalytic processes being employed to construct this important scaffold. tandfonline.comorganic-chemistry.orgacs.org The ability to introduce diverse substituents onto the pyrrolidine ring allows for the fine-tuning of its chemical and physical properties, leading to its incorporation into a wide range of functional molecules. researchgate.net

Overview of N-Aryl Pyrrolidines in Academic Inquiry

N-aryl pyrrolidines, characterized by the direct attachment of an aryl group to the nitrogen atom of the pyrrolidine ring, are a prominent class of compounds in academic and industrial research. nih.govresearchgate.netmdpi.com This structural feature imparts specific electronic and steric properties that influence the molecule's reactivity and biological activity. The synthesis of N-aryl pyrrolidines has been extensively explored, with methods such as the Buchwald-Hartwig amination, Ullmann condensation, and reductive amination being key strategies. nih.govresearchgate.net These compounds are investigated for their potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals, as ligands in catalysis, and as components of organic electronic materials. nih.govresearchgate.netthieme-connect.com The N-aryl substituent can significantly modulate the properties of the pyrrolidine ring, making this class of compounds a rich area for chemical exploration. researchgate.netmdpi.com

Specific Research Focus: 1-(4-Methylphenyl)pyrrolidine as a Model Compound for Advanced Chemical Investigation

Within the broader class of N-aryl pyrrolidines, this compound serves as a valuable model compound for a variety of advanced chemical investigations. Its structure, featuring a tolyl group attached to the pyrrolidine nitrogen, provides a well-defined system for studying the influence of N-arylation on the chemical and physical properties of the pyrrolidine scaffold. Research on this compound and its derivatives often focuses on their potential as monoamine uptake inhibitors, with studies exploring how structural modifications impact their interaction with dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov Furthermore, derivatives of this compound have been investigated for their potential as anti-human immunodeficiency virus (HIV-1) non-nucleoside reverse transcriptase inhibitors. iucr.org The compound and its analogues are also used as building blocks in the synthesis of more complex molecules and as reagents in various organic reactions. chemdiv.com

Structure

3D Structure

Properties

CAS No. |

54104-82-4 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1-(4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H15N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

STRWKFUEXQHMFW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCC2 |

Other CAS No. |

54104-82-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methylphenyl Pyrrolidine and Its Structural Analogs

Diverse Synthetic Routes for the Pyrrolidine (B122466) Core with 4-Methylphenyl Substitution

The construction of the 1-(4-methylphenyl)pyrrolidine core can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and stereochemical control.

Cyclization Reactions of Appropriate Precursors (e.g., 1,4-Diketones, Amino Alcohols)

A classical and effective method for forming the pyrrolidine ring is through the cyclization of suitable acyclic precursors. The Paal-Knorr synthesis, for instance, utilizes the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, p-toluidine (B81030), to yield the corresponding N-substituted pyrrole (B145914). Subsequent reduction of the pyrrole ring affords the desired pyrrolidine.

Recent advancements have focused on iridium-catalyzed reductive amination of diketones with anilines, providing a practical route to N-aryl-substituted pyrrolidines. nih.gov This method demonstrates good to excellent yields and can be performed under mild conditions, even in water as a solvent. nih.gov Mechanistic studies suggest a competition between the Paal-Knorr condensation, leading to pyrrole formation, and the iridium-catalyzed transfer hydrogenation, which yields the desired pyrrolidine. nih.gov

Another approach involves the cyclization of ω-aminonitriles, often facilitated by protic acids. beilstein-journals.org The reaction between halonitriles and primary amines can also form the ω-aminonitrile in situ, which then cyclizes to form the pyrrolidine ring. beilstein-journals.org

The synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from the reaction of donor-acceptor cyclopropanes with anilines. For example, dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate reacts with p-anisidine (B42471) in the presence of a nickel catalyst to produce 1-(4-methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one. mdpi.com

Reductive Amination Approaches for Pyrrolidine Ring Formation

Reductive amination stands out as a highly efficient one-pot procedure for the synthesis of N-aryl-substituted pyrrolidines. nih.gov This method typically involves the reaction of a dicarbonyl compound with an aniline (B41778) derivative, followed by reduction of the intermediate iminium ion. A notable example is the iridium-catalyzed successive reductive amination of diketones, which proceeds via transfer hydrogenation. nih.gov This protocol has been successfully applied to the synthesis of a variety of N-aryl-substituted pyrrolidines with good yields. nih.gov

Furthermore, the reductive functionalization of lactams offers another pathway. For instance, a chiral N-alkoxy lactam can undergo reductive functionalization as a key step in the synthesis of complex alkaloids. frontiersin.org The pre-installation of a chiral auxiliary, such as (S)-1-(4-methylphenyl)ethoxy, on the lactam nitrogen allows for highly diastereoselective reactions. frontiersin.org

Multicomponent Reaction Strategies for Pyrrolidine and Pyrrolidinedione Derivatives

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity from simple starting materials in a single step. rasayanjournal.co.innih.govresearchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. rasayanjournal.co.in

One such strategy involves a three-component cascade reaction of a primary amine (like p-toluidine), an acetylene (B1199291) dicarboxylate, and formaldehyde (B43269) in water, mediated by tetra-n-butylammonium bromide (TBAB). rasayanjournal.co.in By adjusting the molar ratio of the reactants, either polysubstituted pyrrolidines or tetrahydropyrimidines can be selectively synthesized. rasayanjournal.co.in

Another MCR approach for synthesizing substituted pyrrolidine-2,3-dione (B1313883) derivatives involves the reaction of ethyl 2,4-dioxovalerate, an aromatic aldehyde, and an amine. The choice of solvent can significantly impact the reaction yield, with ethanol (B145695) often being preferred over acetic acid.

The synthesis of spiro-pyrrolidine derivatives can be achieved through a [3+2] cycloaddition of azomethine ylides, generated in situ from isatin (B1672199) and an amino acid, with a suitable dipolarophile. nih.gov This method provides access to complex spirocyclic structures in reasonable yields. nih.gov

Stereoselective and Enantioselective Synthesis Pathways of Pyrrolidine Scaffolds

The development of stereoselective and enantioselective methods for pyrrolidine synthesis is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Palladium-catalyzed carboamination of protected γ-aminoalkenes represents a method for the stereoselective synthesis of protected pyrrolidines. umich.edu The use of chiral ligands, such as (±)-BINAP, can induce enantioselectivity in the cyclization process. umich.edu

Asymmetric "clip-cycle" synthesis is another innovative approach that combines alkene metathesis with an enantioselective intramolecular aza-Michael cyclization. core.ac.uk In this method, a Cbz-protected bis-homoallylic amine is "clipped" to a thioacrylate via metathesis, and the subsequent cyclization is catalyzed by a chiral phosphoric acid, yielding enantioenriched pyrrolidines. core.ac.uk The thioester functionality is crucial for the success of this reaction and provides a handle for further synthetic modifications. core.ac.ukwhiterose.ac.uk

The resolution of racemic mixtures is a traditional yet effective method for obtaining enantiomerically pure compounds. For instance, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one can be resolved by forming diastereomeric salts with dibenzoyl-D-tartaric acid, followed by fractional crystallization. nih.gov

Functionalization Strategies on the this compound Skeleton

Once the core this compound structure is established, further functionalization can be carried out to introduce diverse substituents and modulate the compound's properties.

Direct Substitution Reactions on the Pyrrolidine Ring

Direct C-H arylation of the pyrrolidine ring offers an atom-economical approach to introduce aryl groups. researchgate.net Metal- and oxidant-free methods have been developed for the direct sp3 C-H arylation of pyrrolidine in a highly selective three-component reaction. researchgate.net Palladium-catalyzed C(sp3)–H arylation at the unactivated C4 position of pyrrolidines has also been reported, utilizing a directing group to control regioselectivity. acs.org

Furthermore, the pyrrolidine ring can undergo oxidation to form N-oxides or reduction to yield secondary amines. The aromatic p-tolyl group can also be subjected to electrophilic substitution reactions, such as nitration or halogenation, to introduce further functionality.

Derivatization of Substituted Pyrrolidinones and Pyrrolidinediones

The synthesis of N-aryl pyrrolidines, including this compound, can be effectively achieved through the chemical modification of pyrrolidinone and pyrrolidinedione precursors. These methods involve the reduction of one or both carbonyl groups of the lactam or dione (B5365651) ring system.

A primary route to N-aryl pyrrolidines is the reduction of the corresponding N-aryl-2-pyrrolidinones (N-aryl-γ-lactams). mdpi.comsci-hub.se The synthesis of the precursor, 1-(4-methylphenyl)-2-pyrrolidinone, can be accomplished via methods like the copper-catalyzed N-arylation of 2-pyrrolidinone (B116388) with a suitable aryl halide. Once the N-aryl lactam is obtained, reduction of the amide carbonyl group yields the desired pyrrolidine. Common and effective reducing agents for this transformation include borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), and metal hydrides like lithium aluminum hydride (LiAlH₄). mdpi.com The choice of reducing agent can be critical and may depend on the other functional groups present in the molecule. mdpi.com

Similarly, N-aryl pyrrolidine-2,5-diones serve as versatile precursors. The synthesis of this compound-2,5-dione, a key intermediate, is often achieved through the condensation reaction of p-toluidine with succinic anhydride (B1165640) or related derivatives like maleic anhydride. smolecule.com Subsequent reduction of both carbonyl groups in the dione ring leads to the formation of the this compound. This reduction step typically requires strong reducing agents due to the presence of two carbonyl functionalities. These pyrrolidinedione scaffolds can also be further functionalized before reduction to create a variety of structural analogs. vulcanchem.comsmolecule.com

| Precursor Type | Synthetic Approach | Key Reagents | Product | Citation |

| N-Aryl Pyrrolidinone | Reduction of Lactam | BH₃·THF, LiAlH₄ | N-Aryl Pyrrolidine | mdpi.com |

| N-Aryl Pyrrolidinedione | Condensation & Reduction | p-toluidine, Succinic Anhydride, Reducing Agent | N-Aryl Pyrrolidine | smolecule.com |

Green Chemistry Principles in the Synthesis of N-Aryl Pyrrolidines

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of N-aryl pyrrolidines has benefited significantly from the development of more sustainable methodologies.

A key advancement is the use of environmentally benign solvents, with water being a prime example. Research has demonstrated the successful synthesis of N-arylpyrrolidines via the reaction of arylamines with 1,4-dimesyloxybutane in an aqueous alkaline medium. rsc.org Furthermore, iridium-catalyzed reductive amination of diketones to produce N-aryl-substituted pyrrolidines can be performed efficiently in water, which serves as the only by-product in the ideal reaction. mdpi.comnih.gov

The development of efficient catalytic systems is another cornerstone of green synthesis, replacing stoichiometric reagents that generate large amounts of waste. Iridium-catalyzed transfer hydrogenation, for instance, provides a greener alternative to the use of expensive and hazardous metal hydrides for reductive amination. mdpi.comnih.gov This method uses formic acid as a hydrogen donor, which is a more sustainable option. nih.gov Additionally, redox-neutral C-H functionalization reactions are emerging as an environmentally friendly strategy for creating substituted pyrrolidines, as they can avoid the use of metal catalysts or strong bases. rsc.org The use of nanocatalysts, such as copper-aluminum mixed oxides, also contributes to green chemistry by enabling high efficiency and catalyst recovery. tandfonline.com

| Green Chemistry Principle | Application in N-Aryl Pyrrolidine Synthesis | Example | Citation |

| Use of Green Solvents | Performing reactions in water instead of organic solvents. | Cyclocondensation of p-toluidine in aqueous K₂CO₃. | rsc.org |

| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Iridium-catalyzed transfer hydrogenation of diketones. | mdpi.comnih.gov |

| Atom Economy | Designing reactions where the maximum number of atoms from reactants are incorporated into the final product. | Redox-neutral C-H functionalization. | rsc.org |

Methodological Advancements in Pyrrolidine Synthesis

Technological innovations in how chemical reactions are conducted have revolutionized the synthesis of complex molecules. For this compound and its analogs, microwave-assisted synthesis and continuous flow platforms represent the forefront of these advancements.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. rsc.org In the synthesis of N-arylpyrrolidines, microwave irradiation has been shown to be highly effective. For example, the cyclocondensation reaction of p-toluidine to form an N-arylpyrrolidine derivative was achieved with a significantly higher yield and in a fraction of the time using microwave heating compared to traditional methods. rsc.org

This technology is applicable to various steps in the synthesis of pyrrolidine derivatives, including the formation of the heterocyclic ring and subsequent functionalization. tandfonline.comnih.gov The synthesis of pyrrolidine-fused chlorins and other complex derivatives has been successfully optimized using microwave assistance, demonstrating the broad utility of this technique. vulcanchem.comnih.gov

| Reaction | Heating Method | Reaction Time | Yield | Citation |

| N-Arylpyrrolidine Synthesis | Conventional | 24 hours | 62% | rsc.org |

| N-Arylpyrrolidine Synthesis | Microwave | 30 minutes | 85% | rsc.org |

| α-Arylpyrrole Synthesis | Conventional | 12 hours | 72% | rsc.org |

| α-Arylpyrrole Synthesis | Microwave | 2.5 hours | 97% | rsc.org |

Automated and Continuous Flow Chemistry Platforms in Production

Automated and continuous flow chemistry represents a paradigm shift from traditional batch processing to a more efficient, scalable, and safer production model. In a continuous flow system, reagents are pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time. diva-portal.org

This methodology is well-suited for the synthesis of N-aryl pyrrolidines and related compounds. Continuous flow reactors have been successfully used for the synthesis of N-substituted pyrroles, a structurally related class of compounds, demonstrating the potential for high efficiency and waste minimization. diva-portal.org Research on the photoredox-catalyzed reactions of N-aryl pyrrolidines has been conducted specifically in continuous flow systems, highlighting the compatibility of this technology with modern synthetic methods. digitellinc.com The integration of synthesis and polymerization steps in a continuous flow setup has been proposed as an attractive strategy for producing functional materials based on these heterocyclic cores. diva-portal.org The scalability demonstrated in modern catalytic syntheses of pyrrolidines provides a strong foundation for their adaptation to industrial-scale continuous flow production. mdpi.com

Q & A

Basic: What synthetic methodologies are established for 1-(4-methylphenyl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization or substitution reactions. For example, nucleophilic aromatic substitution using pyrrolidine and 4-methylbromobenzene under basic conditions (e.g., NaH in DMF) yields the target compound. Catalysts like Pd-based systems can enhance efficiency in cross-coupling reactions. Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization is recommended .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).

- X-ray Crystallography: Resolves stereochemistry and confirms the planar geometry of the aryl-pyrrolidine linkage. A recent study reported a mean C–C bond length of 1.52 Å in the pyrrolidine ring .

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., calculated [M+H]: 188.14; observed: 188.13) .

Advanced: How can researchers resolve discrepancies in reported reaction mechanisms for forming this compound derivatives?

Methodological Answer:

Contradictions in mechanistic pathways (e.g., radical vs. ionic intermediates) require:

- Kinetic Isotope Effects (KIE): Compare to identify bond-breaking steps.

- Computational Modeling: DFT calculations (B3LYP/6-31G*) assess transition-state energies.

- Trapping Experiments: Use radical scavengers (e.g., TEMPO) to detect transient intermediates .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions on the pyrrolidine ring?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –NO) to meta-direct electrophiles.

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring para-substitution.

- Catalytic Control: Lewis acids like AlCl enhance selectivity in Friedel-Crafts alkylation .

Basic: What protocols ensure high purity of this compound for pharmacological assays?

Methodological Answer:

- HPLC Analysis: Use a C18 column (acetonitrile/water gradient) to detect impurities (retention time: 8.2 min for the target compound).

- Recrystallization: Ethanol/water (3:1) yields >99% purity.

- Elemental Analysis: Validate C, H, N content (theoretical: C 83.16%, H 8.16%, N 8.68%) .

Advanced: How do solvent polarity and protic vs. aprotic solvents affect cyclization steps in pyrrolidine synthesis?

Methodological Answer:

- Polar Protic Solvents (e.g., MeOH): Stabilize ionic intermediates but may protonate nucleophiles, slowing cyclization.

- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity of pyrrolidine, accelerating ring closure. Kinetic studies show a 3× rate increase in DMF vs. THF .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation (ACGIH TLV: 5 mg/m).

- Spill Management: Absorb with vermiculite and dispose as hazardous waste .

Advanced: How can computational models predict the reactivity and stability of this compound derivatives?

Methodological Answer:

- Molecular Dynamics Simulations: Analyze conformational flexibility (e.g., puckering of the pyrrolidine ring).

- Docking Studies: Predict binding affinity to biological targets (e.g., σ receptors) using AutoDock Vina.

- QM/MM Calculations: Evaluate transition states in ring-opening reactions .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Byproducts: Unreacted 4-methylbromobenzene (GC-MS retention time: 4.5 min) or over-alkylated derivatives.

- Detection: TLC (R = 0.3 in hexane/EtOAc 4:1) coupled with LC-MS for structural confirmation .

Advanced: What experimental approaches validate stereochemical outcomes in asymmetric syntheses involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.